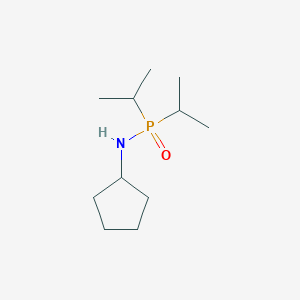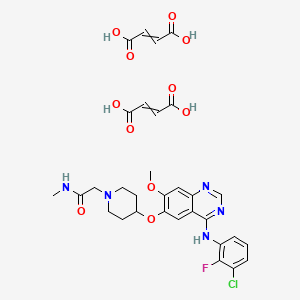
N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide: is a chemical compound with the molecular formula C11H24NOP It belongs to the class of phosphinic amides, which are characterized by the presence of a phosphinic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide typically involves the reaction of cyclopentylamine with a suitable phosphinic acid derivative. The reaction conditions often include the use of solvents such as chloroform or nitromethane and may require inert atmosphere conditions to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while reduction can produce phosphine compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide is used as a reagent in various synthetic transformations. Its unique structure allows it to participate in reactions that form new carbon-phosphorus bonds, which are valuable in the synthesis of organophosphorus compounds .
Biology and Medicine: It may be used in the development of new drugs or as a tool for studying biochemical pathways involving phosphorus-containing compounds .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, flame retardants, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes and modulating their activity. The pathways involved may include the formation of coordination complexes or the inhibition of enzyme activity through competitive binding .
Comparaison Avec Des Composés Similaires
N-cyclohexyl-P,P-diphenylphosphinic amide: This compound has a similar structure but with a cyclohexyl group instead of a cyclopentyl group.
P,P-dibutyl-N,N-dipropan-2-ylphosphinic amide: This compound features butyl groups instead of propan-2-yl groups.
Uniqueness: N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide is unique due to its specific combination of cyclopentyl and propan-2-yl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill .
Propriétés
Formule moléculaire |
C11H24NOP |
|---|---|
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
N-di(propan-2-yl)phosphorylcyclopentanamine |
InChI |
InChI=1S/C11H24NOP/c1-9(2)14(13,10(3)4)12-11-7-5-6-8-11/h9-11H,5-8H2,1-4H3,(H,12,13) |
Clé InChI |
OUFRZKIPGLJTNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(=O)(C(C)C)NC1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B12454694.png)
![N,N'-bis{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12454697.png)


![3-{[(2,4-dimethylphenyl)amino]methyl}-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12454716.png)
![1-(3,4-dichlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B12454738.png)
![N'-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide](/img/structure/B12454749.png)

![2,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12454762.png)
![4-[(E)-[(4-fluorophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12454763.png)

![9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B12454785.png)

![4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B12454797.png)
